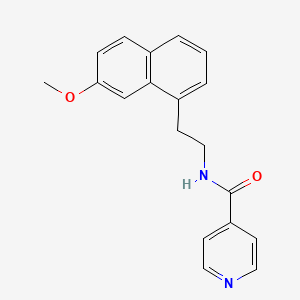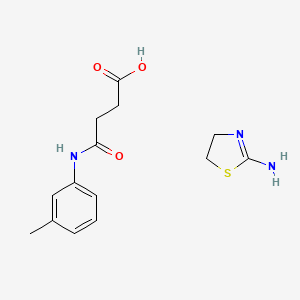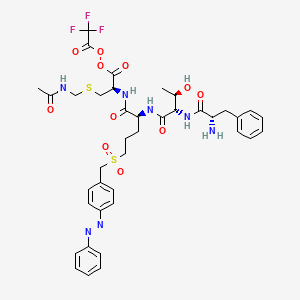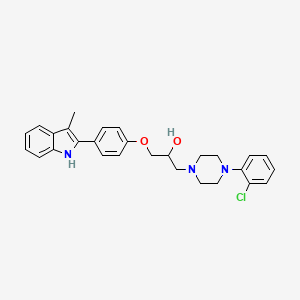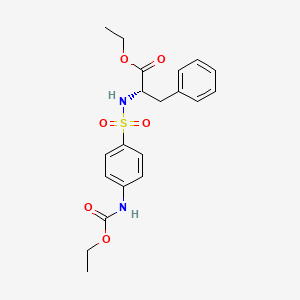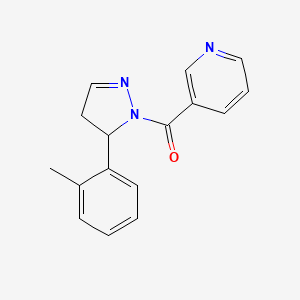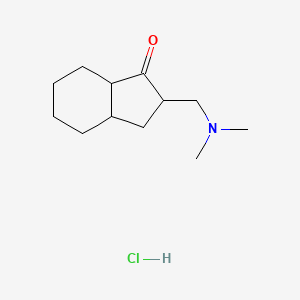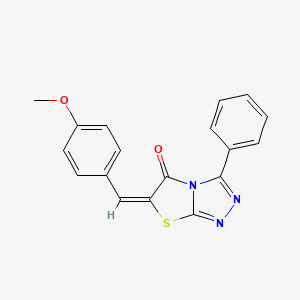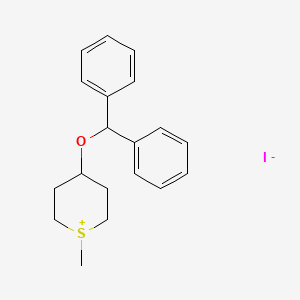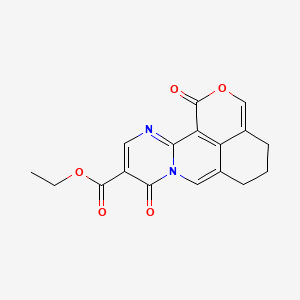
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester typically involves multicomponent reactions. One efficient method is a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
The absence of metal catalysts and the use of easily accessible starting materials make this process environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds .
Aplicaciones Científicas De Investigación
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar pyranoquinoline structure but differs in functional groups and specific ring fusion.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a benzo ring fused to the pyranoquinoline structure.
Uniqueness
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is unique due to its combination of multiple heterocyclic rings and specific functional groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
93587-50-9 |
|---|---|
Fórmula molecular |
C17H14N2O5 |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
ethyl 6,16-dioxo-15-oxa-3,7-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,8,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H14N2O5/c1-2-23-16(21)11-6-18-14-13-12-9(7-19(14)15(11)20)4-3-5-10(12)8-24-17(13)22/h6-8H,2-5H2,1H3 |
Clave InChI |
VXLZLSCBRBFQMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C3=C4C(=CN2C1=O)CCCC4=COC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




